2-Acetyl-4,5-dichlorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-4,5-dichlorobenzoic acid is an organic compound with the molecular formula C9H6Cl2O3 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and an acetyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-4,5-dichlorobenzoic acid typically involves the chlorination of 2-acetylbenzoic acid. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is conducted under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve the liquid-phase oxidation of 2,4-dichlorotoluene using a catalyst containing cobalt, manganese, and bromine. The reaction is carried out in a lower fatty acid such as acetic acid or its anhydride, at temperatures ranging from 100°C to 220°C, with optimal conditions being 130°C to 200°C .
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-4,5-dichlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst (e.g., FeCl3) are employed for halogenation reactions.
Major Products:
Oxidation: Formation of 2,4,5-trichlorobenzoic acid.
Reduction: Formation of 2-(hydroxyethyl)-4,5-dichlorobenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.
Scientific Research Applications
2-Acetyl-4,5-dichlorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-acetyl-4,5-dichlorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2,4-Dichlorobenzoic Acid: Shares the dichlorobenzoic acid structure but lacks the acetyl group.
2-Acetylbenzoic Acid: Contains the acetyl group but lacks the chlorine substituents.
4,5-Dichlorobenzoic Acid: Similar structure but without the acetyl group.
Uniqueness: 2-Acetyl-4,5-dichlorobenzoic acid is unique due to the presence of both the acetyl and dichloro substituents, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with the individual components alone .
Properties
CAS No. |
135127-65-0 |
---|---|
Molecular Formula |
C9H6Cl2O3 |
Molecular Weight |
233.04 g/mol |
IUPAC Name |
2-acetyl-4,5-dichlorobenzoic acid |
InChI |
InChI=1S/C9H6Cl2O3/c1-4(12)5-2-7(10)8(11)3-6(5)9(13)14/h2-3H,1H3,(H,13,14) |
InChI Key |
NUJMIJLQQQOBES-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1C(=O)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.